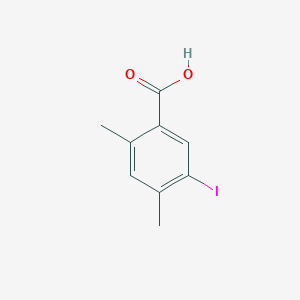

5-Iodo-2,4-dimethylbenzoic acid

Übersicht

Beschreibung

5-Iodo-2,4-dimethylbenzoic acid is a heterocyclic organic compound . It has a molecular weight of 276.0734 and a molecular formula of C9H9IO2 . The IUPAC name for this compound is 5-iodo-2,4-dimethylbenzoic acid .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,4-dimethylbenzoic acid is represented by the canonical SMILES string: CC1=CC(=C(C=C1C(=O)O)I)C . The InChI Key for this compound is VBULVYTZMDVWSK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Iodo-2,4-dimethylbenzoic acid has a boiling point of 358.1ºC at 760 mmHg, a flash point of 170.4ºC, and a density of 1.763g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .Wissenschaftliche Forschungsanwendungen

o-Diamines as Reagents for Selenium

Research by Demeyere and Hoste (1962) explored the use of 4-Dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV) with good sensitivity and reproducibility, highlighting the utility of iodinated compounds in analytical chemistry for detecting trace elements Demeyere & Hoste, 1962.

Contrast Agents and Cellular Effects

Silva de Abreu and Fernandes (2021) investigated 2,3,5-triiodobenzoic acid (TIBA), an iodine contrast agent used in X-ray techniques, demonstrating its antitumor activity and the role of reactive oxygen species (ROS) in tumor cells, suggesting potential applications of iodinated compounds in both diagnostic imaging and therapeutic strategies Silva de Abreu & Fernandes, 2021.

Oxidation Methods and Synthetic Applications

Corey and Palani (1995) described the use of o-iodoxybenzoic acid in the selective oxidation of 1,4-diols to lactols, demonstrating a key synthetic application of iodinated benzoic acids in organic chemistry for the efficient transformation of functional groups Corey & Palani, 1995.

Iodinated Compounds in Material Science

Gopan et al. (2021) synthesized a radiopaque compound for X-ray imaging applications, showcasing the high iodine content and potential use in clinical imaging, which underscores the importance of iodinated organic compounds in developing new materials for medical diagnostics Gopan, Susan, Jayadevan, & Joseph, 2021.

Catalytic Activities and Chemical Transformations

Nicolaou et al. (2002) explored the use of o-iodoxybenzoic acid (IBX) as a chemospecific tool for single electron transfer-based oxidation processes, providing valuable insights into the mechanistic aspects of iodine-mediated oxidations and their applicability in organic synthesis Nicolaou, Montagnon, Baran, & Zhong, 2002.

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-Iodo-2,4-dimethylbenzoic acid are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.

Pharmacokinetics

The compound has a logP value of 1.97 (iLOGP), indicating moderate lipophilicity . This could influence its distribution within the body and its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2,4-dimethylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

5-iodo-2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULVYTZMDVWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630516 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

742081-03-4 | |

| Record name | 5-Iodo-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)

![3-Chloro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1604137.png)

![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)